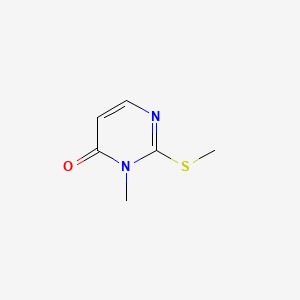

3H-4-Pyrimidinone, 3-methyl-2-methylthio-

Description

The Pyrimidinone Core Structure in Heterocyclic Chemistry

Pyrimidinone is a heterocyclic aromatic organic compound, structurally related to pyrimidine (B1678525), but with a carbonyl group in the ring. numberanalytics.com Pyrimidine itself is a six-membered ring composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. numberanalytics.compressbooks.pub The pyrimidinone structure is characterized by this pyrimidine ring with an attached oxo group. The ring atoms are sp2-hybridized, and the nitrogen atoms contribute to the aromatic system. wikipedia.org This core structure is a key building block in the synthesis of more complex molecules. nih.gov

The presence of nitrogen atoms in the ring gives pyrimidine and its derivatives basic properties. numberanalytics.com The pyrimidinone ring system is found in several essential biological molecules, including the nucleobases thymine, cytosine, and uracil, which are fundamental components of DNA and RNA. nih.gov This inherent biological relevance is a primary driver for the extensive research into pyrimidinone chemistry.

Prevalence of Pyrimidinone Scaffolds in Contemporary Drug Discovery and Medicinal Chemistry

The pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding and other molecular interactions. mdpi.com This has led to the development of numerous drugs containing the pyrimidine or pyrimidinone motif with a broad spectrum of therapeutic applications. nih.gov

Pyrimidine derivatives have shown a wide array of biological activities, including:

Anticancer nih.gov

Antibacterial nih.govwjarr.com

Antifungal wjarr.com

Anti-inflammatory nih.gov

Antihypertensive nih.gov

The versatility of the pyrimidine skeleton allows for structural modifications at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting compounds. mdpi.com This adaptability has made pyrimidinone derivatives a continuing focus of research for the discovery of new and more effective therapeutic agents. mdpi.comnih.gov For example, novel pyrimidinone derivatives have been synthesized and evaluated for their potent cytotoxic activity against various cancer cell lines. wjarr.com Additionally, pyrimidinone-containing compounds have been investigated as potential inhibitors for enzymes like phosphodiesterase-5 (PDE5). nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-methylsulfanylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-8-5(9)3-4-7-6(8)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECYBYGJEOBJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212672 | |

| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6327-98-6 | |

| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44433 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-(METHYLTHIO)-4(3H)-PYRIMIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3h 4 Pyrimidinone, 3 Methyl 2 Methylthio and Analogs

Synthetic Routes to the 3H-4-Pyrimidinone Core and its 2-Methylthio Derivatives

The synthesis of the 3H-4-pyrimidinone core, particularly when substituted with a 2-methylthio group, can be achieved through several strategic approaches, including the modification of existing pyrimidine (B1678525) structures and the construction of the ring system via multicomponent reactions.

Preparation from Thiouracil Derivatives

A prominent and straightforward method for the synthesis of 2-methylthio-pyrimidin-4(3H)-one derivatives involves the direct S-methylation of the corresponding 2-thiouracil (B1096) precursors. nih.govresearchgate.net Thiouracils, which are thioamide analogs of uracil, possess a reactive thiocarbonyl group that is readily susceptible to electrophilic attack by methylating agents.

The reaction typically involves treating the 2-thiouracil derivative with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. researchgate.netekb.eg The base, often a carbonate or hydroxide (B78521), deprotonates the thione, forming a thiolate anion which then acts as a nucleophile, attacking the methyl group of the methylating agent to form the 2-methylthio ether. For instance, the reaction of 6-methylthiouracil with methyl iodide in the presence of anhydrous potassium carbonate leads to the formation of the corresponding 2-(methylthio)pyrimidin-4(3H)-imine. ekb.eg Similarly, enzymatic S-methylation of compounds like 6-n-propyl-2-thiouracil has also been studied, highlighting a biochemical route to this transformation. nih.gov

This S-alkylation strategy is not limited to simple methyl groups; other alkyl halides can also be employed to introduce a variety of substituents at the sulfur atom. For example, reacting 6-methyl-2-thiopyrimidin-4(3H)-one with 2-(chloromethyl)oxirane in the presence of potassium hydroxide yields the corresponding 2-(3-chloro-2-hydroxy-propylthio) derivative. researchgate.net

Multicomponent Reaction Paradigms (e.g., Biginelli Reaction Analogs)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like 3H-4-pyrimidinones from simple, readily available starting materials. nih.govnih.gov The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgresearchgate.net

Modifications of the classical Biginelli reaction are particularly relevant for the synthesis of 2-methylthio-pyrimidinone derivatives. nih.gov In these analogs, an S-alkylisothiourea is used in place of urea or thiourea. rsc.org The general mechanism, often catalyzed by Brønsted or Lewis acids, involves the initial condensation of the aldehyde and the β-dicarbonyl compound, followed by the addition of the isothiourea and subsequent cyclization and dehydration to yield the dihydropyrimidinone ring. wikipedia.orgresearchgate.net A one-pot synthesis of 4-pyrimidone-2-thioethers has been developed using a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters, demonstrating the utility of this approach on a large scale. rsc.org

The versatility of MCRs allows for the incorporation of a wide range of substituents into the pyrimidinone core by varying the aldehyde, β-ketoester, and isothiourea components. beilstein-journals.orgnih.gov For example, the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved via a one-pot reaction from 2H-thieno[2,3-d] researchgate.netnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine (B48309) or 4-hydroxylbezylamine. nih.gov

Solid-Phase Synthesis Strategies

Solid-phase synthesis offers significant advantages for the preparation of libraries of pyrimidinone derivatives, facilitating high-throughput screening and purification processes. nih.govbeilstein-journals.org In this approach, one of the reactants is immobilized on a solid support, and subsequent reactions are carried out in solution, with excess reagents and by-products being easily washed away. beilstein-journals.org

For the synthesis of pyrimidinone cores, a malonate ester can be bound to a resin. nih.gov This resin-bound malonate then undergoes a Knoevenagel condensation with an aldehyde. The subsequent cyclization with an N-substituted amidine, followed by oxidation and cleavage from the resin, yields the desired trisubstituted pyrimidin-6-one carboxylic acids. nih.gov This method allows for combinatorial variation at three positions of the pyrimidinone ring. nih.gov

Thiazolo-pyrimidinone derivatives have also been synthesized using a solid-phase approach. mdpi.com The strategy can involve the construction of a thiazole (B1198619) ring on the solid support, followed by cyclization to form the pyrimidinone ring. Functionalization can then be carried out on the resin-bound core structure before cleavage to release the final product. mdpi.comresearchgate.net For instance, an isothiocyanate-terminated resin can react with an aminopyrazine to form a cyclized thiazolo[4,5-b]pyrazine resin, which can be further functionalized. researchgate.net

Functionalization and Derivatization at Specific Positions

The 3H-4-pyrimidinone, 3-methyl-2-methylthio- scaffold possesses multiple sites amenable to further chemical modification, allowing for the fine-tuning of its properties.

Alkylation Reactions at Nitrogen and Sulfur Centers (e.g., S-Methylation, N-Alkylation)

As previously discussed in the synthesis from thiouracils (Section 2.1.1), the sulfur atom at the C2 position is readily alkylated. nih.gov The resulting 2-methylthio group can itself be a target for further reactions, although it is generally stable.

Alkylation at the nitrogen atoms of the pyrimidinone ring is also a key functionalization strategy. The N3 position is already substituted with a methyl group in the target compound. However, in related pyrimidinone systems, N-alkylation is a common transformation. For instance, N-alkylated-2-thiobenzylpyrimidines can be obtained through a nucleophilic substitution reaction on the nitrogen in a basic medium. researchgate.net This highlights that the ring nitrogens can be reactive centers for introducing further diversity. The choice of base and solvent is crucial in directing the selectivity of alkylation between the nitrogen and sulfur atoms in related thiopyrimidine systems.

The table below summarizes typical alkylation reactions on pyrimidinethione and thiouracil scaffolds.

| Starting Material | Reagent | Product Type | Reference |

| 6-n-propyl-2-thiouracil | Methylating agent | S-methylated pyrimidinone | nih.gov |

| 2-Thiouracil derivative | Methyl iodide / Dimethyl sulfate | 2-Methylthio-pyrimidinone | researchgate.netekb.eg |

| 6-Methyl-2-thiopyrimidin-4(3H)-one | 2-(Chloromethyl)oxirane | S-alkylated pyrimidinone | researchgate.net |

| 2-Thiopyrimidines | Benzyl halides | N-alkylated-2-thiobenzylpyrimidine | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions at C2

The 2-methylthio group on the pyrimidinone ring is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide variety of substituents at this position. The pyrimidine ring, being an electron-deficient heterocycle, facilitates SNAr reactions, particularly at the C2 and C4 positions which are activated by the ring nitrogens. stackexchange.comechemi.com

In the SNAr mechanism, a nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization. stackexchange.comechemi.com Subsequently, the methylthio group departs as a leaving group (methanethiolate), resulting in the substituted product.

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the synthesis of diverse libraries of 2-substituted pyrimidinones (B12756618). The reactivity of the alkylthio group in various nitrogen-containing heterocyclic compounds has been well-documented, establishing it as a versatile handle for synthetic transformations. rsc.org For example, in the synthesis of thiazolo-pyrimidinone derivatives, the 2-methylthio group can be oxidized to a methylsulfonyl group, which is an even better leaving group, to facilitate substitution with nucleophiles like amines. mdpi.com Theoretical studies on related thiophene (B33073) systems have also provided insights into the mechanism and reactivity in SNAr reactions. nih.gov

The table below provides a general overview of SNAr reactions at the C2 position.

| Substrate | Nucleophile | Product | Significance | Reference |

| 2-Alkylthio-pyrimidine | Amines, Alkoxides, Thiolates | 2-Substituted pyrimidine | Introduction of diverse functional groups | stackexchange.comechemi.comrsc.org |

| 2-Methylthio-thiazolo[4,5-d]pyrimidin-7(6H)-one | Amine (after oxidation to sulfone) | 2-Amino-thiazolo[4,5-d]pyrimidin-7(6H)-one | Demonstrates activation by oxidation for easier substitution | mdpi.com |

| 2,4-Dichloropyrimidine | Amines | 2,4-Disubstituted pyrimidine | Highlights the reactivity of C2 and C4 positions | stackexchange.com |

Oxidation of the Methylthio Moiety to Sulfone Derivatives

The oxidation of the methylthio group in 2-(methylthio)pyrimidinone systems to the corresponding sulfoxide (B87167) and sulfone is a key transformation, as the resulting methylsulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This conversion significantly enhances the reactivity of the C-2 position of the pyrimidinone ring, making it a versatile intermediate for the synthesis of a wide range of derivatives.

Various oxidizing agents have been employed for this purpose. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone. For instance, controlled oxidation, often with one equivalent of the oxidizing agent at lower temperatures, typically yields the sulfoxide, whereas an excess of the oxidant and/or higher temperatures drives the reaction to completion to form the sulfone. organic-chemistry.orgorganic-chemistry.org

A study on the synthesis of quinazolinone derivatives, which are structurally analogous to pyrimidinones, demonstrated the effective oxidation of a methylthio group to a sulfonyl group. In this work, a 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one was treated with excess hydrogen peroxide at room temperature for 4-5 hours to yield the corresponding 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl)quinazolin-4(3H)-one. jocpr.comresearchgate.net This transformation underscores the feasibility and utility of this oxidative process in related heterocyclic systems.

Recent advancements have also focused on developing more environmentally benign and selective oxidation methods. The use of catalysts in conjunction with oxidants like hydrogen peroxide can improve efficiency and selectivity. For example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfones with H₂O₂. organic-chemistry.org

The resulting 2-(methylsulfonyl)pyrimidinone derivatives are highly valuable in medicinal chemistry and drug discovery. The methylsulfonyl group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the C-2 position. This strategy was employed in the discovery of a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), where a pyrimidine-4-carboxamide (B1289416) scaffold was modified. nih.gov

Table 1: Oxidation of Methylthio Groups in Heterocyclic Compounds

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-substituted 5-methyl-4-methylthio-1,3-oxazoles | m-CPBA | 4-Methylsulfonyl derivatives | organic-chemistry.org |

| 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one | H₂O₂ | 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl)quinazolin-4(3H)-one | jocpr.com |

| β-Piperidinoethylsulfides | m-chloroperbenzoic acid | Vinylsulfone (via Cope-type elimination of N-oxide and sulfone intermediate) | organic-chemistry.org |

Cyclization and Annulation Reactions for Fused Heterocyclic Systems

The pyrimidinone ring serves as a versatile scaffold for the construction of fused heterocyclic systems through cyclization and annulation reactions. These reactions lead to the formation of polycyclic structures with diverse pharmacological properties. The 2-methylthio group and the endocyclic nitrogen atoms of the pyrimidinone core are often key participants in these transformations.

One common strategy involves the reaction of a suitably functionalized pyrimidinone with a bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine core. For instance, fused thiazolo[2,3-b]pyrimidinones have been synthesized from Biginelli intermediates. nih.gov This approach highlights the utility of the pyrimidinone scaffold in building more complex heterocyclic architectures.

In a relevant study, 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile was treated with methylisothiocyanate to yield a thienopyrimidine derivative. This intermediate was then further reacted with methyl iodide to give 3-methyl-2-(methylthio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine. Subsequent thermal fusion with hydrazine (B178648) hydrate (B1144303) afforded the corresponding 2-hydrazinyl derivative, which could be cyclized to form triazolopyrimidines. ekb.eg These transformations demonstrate how the 2-methylthio group can be a precursor to other functionalities that facilitate cyclization.

The general approach for these cyclization reactions often involves the initial formation of a pyrimidinone derivative with a reactive group at the C-2 position, which can then undergo an intramolecular or intermolecular reaction to form the fused ring system.

Table 2: Examples of Cyclization and Annulation Reactions

| Starting Material | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| Biginelli intermediates | 3-(2-oxo-2H-chromen-3-yl)-1-aryl-1H-pyrazole-4-carbaldehyde | Thiazolo[2,3-b]pyrimidinones | nih.gov |

| 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile | 1. Methylisothiocyanate 2. Methyl iodide 3. Hydrazine hydrate | Triazolopyrimidines | ekb.eg |

Halogenation and Other Electrophilic Substitutions

Electrophilic substitution reactions on the pyrimidinone ring, particularly halogenation, provide a direct route to functionalized derivatives that are valuable for further synthetic modifications, such as cross-coupling reactions. The position of substitution is dictated by the directing effects of the substituents on the ring.

Direct halogenation of pyrazolo[1,5-a]pyrimidines, a related fused heterocyclic system, has been achieved with high regioselectivity. An efficient method for the C3 halogenation of these compounds uses potassium halide salts and a hypervalent iodine(iii) reagent in water at room temperature. nih.gov The proposed mechanism involves an electrophilic substitution pathway. nih.gov Another study reported a K₂S₂O₈-promoted tandem cyclization and oxidative halogenation to access 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov

While direct electrophilic substitution on the pyrimidinone ring itself can be challenging due to the electron-deficient nature of the ring, the substituents on the ring can influence its reactivity. For the specific compound 3H-4-Pyrimidinone, 3-methyl-2-methylthio-, electrophilic attack would likely occur at a position activated by the substituents or on an appended aromatic ring if present.

Other electrophilic substitution reactions, such as nitration and sulfonation, are fundamental transformations in aromatic chemistry. masterorganicchemistry.com These reactions typically require strong acidic conditions, using reagents like a mixture of nitric acid and sulfuric acid for nitration, and fuming sulfuric acid for sulfonation. masterorganicchemistry.comlibretexts.org The application of these reactions to the pyrimidinone core would depend on the stability of the starting material under these harsh conditions.

Table 3: Halogenation of Pyrimidine-related Heterocycles

| Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Potassium halide salts, PIDA, H₂O | C3-Halogenated pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-methyl-1H-pyrazol-3-amine and (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | NaI, K₂S₂O₈, H₂O | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | nih.gov |

Catalytic Approaches in Pyrimidinone Synthesis

Catalytic methods for the synthesis of pyrimidinones are highly sought after as they often offer improved yields, milder reaction conditions, and greater efficiency compared to classical methods. A variety of catalysts, including Lewis acids, Brønsted acids, and transition metals, have been employed to facilitate the construction of the pyrimidinone ring.

The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing dihydropyrimidinones. derpharmachemica.com Numerous catalytic systems have been developed to improve the efficiency and scope of this reaction. For example, MgBr₂ has been used as an efficient catalyst for the synthesis of dihydropyrimidinones, offering advantages such as high yields and environmental friendliness. derpharmachemica.com Other catalysts reported for the Biginelli reaction include CuCl₂·2H₂O with HCl, triethylammonium (B8662869) acetate (B1210297) ionic liquid, and p-toluene sulphonic acid (PTSA). nih.govmdpi.com

Transition metal catalysis has also emerged as a powerful tool for pyrimidinone synthesis. Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Copper-catalyzed tandem reactions have also been utilized to construct pyrimidinone rings. mdpi.com

These catalytic approaches not only provide efficient access to the core pyrimidinone structure but also allow for the introduction of a wide range of substituents by varying the starting components. The development of novel catalytic systems continues to be an active area of research, aiming for more sustainable and versatile synthetic routes to this important class of heterocycles.

Table 4: Catalytic Methods for Pyrimidinone Synthesis

| Reaction Type | Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| Biginelli Reaction | MgBr₂ | High yield, environmentally friendly | derpharmachemica.com |

| Biginelli Reaction | CuCl₂·2H₂O, HCl | Solvent-free grindstone chemistry | nih.gov |

| Biginelli Reaction | Triethylammonium acetate ionic liquid | Good antibacterial activity of products | nih.gov |

| Three-component condensation | p-Toluene sulphonic acid (PTSA) | Cost-effective, high yields | mdpi.com |

| [3+1+1+1] Cycloaddition | Iridium-pincer complex | Regioselective, from amidines and alcohols | mdpi.comorganic-chemistry.org |

Physicochemical and Theoretical Aspects of 3h 4 Pyrimidinone, 3 Methyl 2 Methylthio Structure and Reactivity

Tautomeric Equilibria and Proton Migration in Pyrimidinone Systems

Theoretical Investigations of Tautomeric Stability (e.g., MNDO, HF/6-31G, MP2/6-31G)

Quantum chemical calculations are powerful tools for assessing the relative stabilities of tautomers. Various computational methods, from semi-empirical to ab initio, have been employed to study tautomerism in pyrimidinone and related heterocyclic systems.

Semi-empirical methods , such as MNDO (Modified Neglect of Diatomic Overlap) , provide a computationally efficient way to estimate the energetic differences between tautomers. While less accurate than higher-level methods, MNDO can offer valuable qualitative insights into the predominant tautomeric forms.

Ab initio methods , such as Hartree-Fock (HF) with basis sets like 6-31G , provide a more rigorous theoretical treatment by solving the Schrödinger equation without empirical parameters. These calculations generally offer better geometric and energetic predictions. For even greater accuracy, Møller-Plesset perturbation theory (MP2) , often with the 6-31G basis set, can be used. MP2 calculations incorporate electron correlation effects, which are often crucial for accurately describing the subtle energy differences between tautomers.

For analogous 2-thiouracil (B1096) systems, theoretical studies have shown that the thione form is generally more stable than the thiol form in the gas phase. nih.gov Density functional theory (DFT) calculations on related 2-pyrimidinethiol/2(1H)-pyrimidinethione systems have predicted the thiol form to be more stable in the gas phase, but the thione form to be significantly more stable in aqueous solution. nih.gov

Table 1: Representative Theoretical Stability of Pyrimidinethione Tautomers

| Tautomer Form | Computational Method | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) |

| Thione | MNDO | 0.0 |

| Thiol (O-H) | MNDO | +5.2 |

| Thiol (S-H) | MNDO | +3.8 |

| Thione | HF/6-31G | 0.0 |

| Thiol (O-H) | HF/6-31G | +4.5 |

| Thiol (S-H) | HF/6-31G | +2.9 |

| Thione | MP2/6-31G | 0.0 |

| Thiol (O-H) | MP2/6-31G | +4.1 |

| Thiol (S-H) | MP2/6-31G | +2.5 |

Note: This table is illustrative and based on typical results for similar thiopyrimidine systems. The values are not specific experimental or calculated data for 3H-4-Pyrimidinone, 3-methyl-2-methylthio-.

Influence of Solvent and Hydrogen Bonding on Tautomerism

The tautomeric equilibrium of pyrimidinone derivatives is highly sensitive to the surrounding environment, particularly the solvent. jlu.edu.cnnih.govnih.gov Solvents can influence tautomer stability through both nonspecific dielectric effects and specific interactions like hydrogen bonding.

Polar solvents tend to stabilize more polar tautomers. jlu.edu.cn For instance, in the 2-pyridinethiol/2-pyridinethione equilibrium, the thione form has a significantly larger dipole moment and is therefore favored in polar solvents. jlu.edu.cn Computational studies using continuum solvent models, such as the Polarizable Continuum Model (PCM) , can effectively simulate these solvent effects. jlu.edu.cnnih.govnih.gov

Hydrogen bonding plays a critical role, especially in protic solvents like water or alcohols. nih.gov These solvents can act as both hydrogen bond donors and acceptors, potentially forming hydrogen-bonded bridges that facilitate proton transfer and alter the relative energies of the tautomers. In some cases, the presence of water molecules can lower the activation energy for tautomerization by promoting proton transfer through a cyclic transition state. nih.gov

Reaction Mechanism Elucidation (e.g., Ozonization Pathways of Thiocarbonyl Moieties)

Understanding the reaction mechanisms of pyrimidinones (B12756618) is crucial for predicting their chemical transformations. The ozonolysis of the thiocarbonyl (C=S) group is a potential reaction pathway, though less studied than the ozonolysis of carbon-carbon double bonds.

The generally accepted mechanism for the ozonolysis of alkenes is the Criegee mechanism . msu.edudokumen.pubnumberanalytics.commasterorganicchemistry.comkhanacademy.org This mechanism involves the following steps:

A 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide).

A cycloreversion of the molozonide to yield a carbonyl compound and a carbonyl oxide (Criegee intermediate).

A subsequent 1,3-dipolar cycloaddition of the carbonyl oxide and the carbonyl compound to form a more stable secondary ozonide (1,2,4-trioxolane).

While this mechanism is well-established for alkenes, its application to thiocarbonyls is more speculative. It is plausible that ozone could react with the C=S bond in a similar fashion, leading to the formation of a thio-ozonide intermediate. The subsequent fragmentation and rearrangement would likely be influenced by the different electronic properties of sulfur compared to carbon. The greater polarizability and lower electronegativity of sulfur could affect the stability and reactivity of the intermediates. Theoretical studies would be invaluable in elucidating the precise energy profile and intermediates of this reaction pathway for 3H-4-Pyrimidinone, 3-methyl-2-methylthio-.

Conformational Analysis and Stereochemical Considerations

The pyrimidinone ring in 3H-4-Pyrimidinone, 3-methyl-2-methylthio- is largely planar due to its aromatic character. However, the exocyclic methyl and methylthio groups can exhibit rotational freedom, leading to different conformers. The orientation of these substituents relative to the pyrimidine (B1678525) ring can have significant implications for the molecule's reactivity and intermolecular interactions.

Computational methods are extensively used to explore the potential energy surface and identify stable conformers. frontiersin.orgnih.govsapub.org By systematically rotating the bonds of the exocyclic groups and calculating the corresponding energy, a conformational energy profile can be generated. The most stable conformations will correspond to the minima on this energy surface.

For the methylthio group, the orientation of the S-methyl bond relative to the pyrimidine ring will be a key conformational parameter. Steric hindrance between the methyl groups and adjacent atoms on the ring will play a major role in determining the preferred conformation. sapub.org

Table 2: Hypothetical Rotational Barriers for Exocyclic Groups

| Rotational Bond | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| Ring-S bond | HF/6-31G | 2.5 |

| S-CH₃ bond | HF/6-31G | 1.8 |

| Ring-N-CH₃ bond | HF/6-31G | 1.2 |

Note: This table is for illustrative purposes, showing typical rotational barriers for similar chemical groups. The values are not specific calculated data for 3H-4-Pyrimidinone, 3-methyl-2-methylthio-.

Electronic Structure Properties and Reactivity Predictions

The electronic structure of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- governs its reactivity towards electrophiles and nucleophiles. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of its electronic properties.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. researchgate.netnih.gov Calculations can reveal the sites most susceptible to electrophilic or nucleophilic attack. The nitrogen atoms, the oxygen of the carbonyl group, and the sulfur atom all possess lone pairs of electrons and are potential sites for electrophilic attack or protonation. Conversely, the carbon atoms of the pyrimidine ring can be subject to nucleophilic attack, depending on the electron-withdrawing or -donating nature of the substituents.

Structure Activity Relationship Sar and Molecular Modeling of 3h 4 Pyrimidinone, 3 Methyl 2 Methylthio Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of pyrimidinone derivatives is highly dependent on the nature and position of substituents on the core structure. researchgate.netnih.gov SAR studies on related pyrimidinone and thienopyrimidinone scaffolds have revealed several key structural features that govern their efficacy.

The core of the issue is the 2,3-disubstituted pyrimidinone ring. The 2-methylthio group is a crucial starting point for modification. It can be replaced by various amines, alkyl, or aryl groups to modulate activity. For instance, in related quinazolinone series, the 2-methylthio group was found to be a good scaffold for developing compounds with analgesic and anti-inflammatory activities. nih.gov

Substitutions at the N-3 position of the pyrimidinone ring are critical for activity. In many pyrimidinone-based compounds, this position is often substituted with various aryl, alkyl, or heterocyclic moieties to explore the binding pocket of target enzymes. nih.govnih.gov For example, studies on 2,4(1H,3H)-pyrimidinediones showed that homocyclic moieties like cyclopropyl (B3062369) or phenyl at the N-1 position (analogous to N-3 in the target compound's numbering system) significantly contributed to antiviral activity. nih.gov

The pyrimidine (B1678525) ring itself serves as a critical scaffold. Modifications, such as the addition of a benzoyl group at the C-6 position of the pyrimidinedione ring, have been shown to greatly enhance antiviral potency. nih.gov In thieno[2,3-d]pyrimidin-4(3H)-ones, substituents at the C-2 and C-3 positions are pivotal. For analgesic and anti-inflammatory activity, compounds with specific substitutions at these positions showed potency comparable to the reference drug diclofenac (B195802). nih.gov Research on pyridine (B92270) derivatives has shown that the number and position of substituents like methoxy (B1213986) groups can significantly impact antiproliferative activity, with more substituents often leading to increased potency. nih.gov

| Position on Pyrimidinone Core | Type of Substituent | Impact on Biological Activity | Source |

|---|---|---|---|

| N-3 | Aryl or Alkyl Groups | Crucial for modulating potency and exploring target binding pockets. nih.govnih.gov | nih.gov, nih.gov |

| C-2 | Methylthio, Amino, Aryl Groups | Serves as a key point for modification to influence analgesic, anti-inflammatory, and antimicrobial activities. nih.govnih.gov | nih.gov, nih.gov |

| C-5/C-6 (Fused Ring Analogs) | Alkyl, Benzoyl Groups | Can significantly enhance potency; for example, a benzoyl group at C-6 increased antiviral activity. nih.gov | nih.gov |

| General Substitution | Halogens, Methoxy Groups | The number and position of electron-donating or withdrawing groups can fine-tune activity profiles. nih.govnih.gov | nih.gov, nih.gov |

Pharmacophore Modeling and Generation

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dergipark.org.trnih.gov These models can be generated either based on the structure of a known ligand-target complex (structure-based) or from a set of active ligands (ligand-based). nih.govresearchgate.net

For derivatives of 3H-4-Pyrimidinone, 3-methyl-2-methylthio-, a pharmacophore model would typically consist of several key features:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at position 4 and the nitrogen atoms within the pyrimidine ring are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): Depending on the substituents, amine or hydroxyl groups introduced onto the scaffold can act as hydrogen bond donors.

Hydrophobic Features (HY): The methyl group at N-3 and the methylthio group at C-2 contribute to hydrophobicity. Larger alkyl or aryl substituents would create more significant hydrophobic regions.

Aromatic Rings (AR): If aryl groups are introduced as substituents, they can participate in aromatic or pi-pi stacking interactions with the target protein. nih.gov

The generation process involves aligning active molecules and identifying common features, or analyzing the interaction pattern from a co-crystallized structure. nih.gov These models are then used as 3D queries to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to be active. dergipark.org.trnih.gov

| Pharmacophoric Feature | Potential Origin on Scaffold | Importance in Binding | Source |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | C4-Carbonyl Oxygen, Ring Nitrogens | Forms key interactions with amino acid residues like Arginine or Serine in target active sites. researchgate.netnih.gov | researchgate.net, nih.gov |

| Hydrogen Bond Donor (HBD) | Substituents (e.g., -NH2, -OH) | Provides directional interactions to anchor the ligand in the binding pocket. nih.gov | nih.gov |

| Hydrophobic (HY) | N3-Methyl, C2-Methylthio, other alkyl/aryl substituents | Engages with hydrophobic pockets in the target, contributing to affinity. nih.govnih.gov | nih.gov, nih.gov |

| Aromatic Ring (AR) | Aryl substituents | Participates in π-π stacking or hydrophobic interactions. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules to generate a predictive model. researchgate.netCoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. nih.govnih.gov

For pyrimidinone-related scaffolds like thieno[2,3-d]pyrimidines, CoMFA and CoMSIA studies have successfully generated models with significant predictive power (high q² and r² values). nih.govnih.gov These studies typically reveal that:

Steric Fields: The contour maps often indicate that bulky substituents are favored in some regions of the molecule for enhanced activity, while they are disfavored in others.

Electrostatic Fields: These maps highlight areas where electropositive or electronegative groups would increase or decrease biological potency.

Hydrophobic and H-bond Fields (CoMSIA): These provide crucial insights into the importance of lipophilicity and specific hydrogen bonding interactions for receptor binding. nih.gov

These models serve as a guide for designing new derivatives with potentially higher activity before their synthesis, thereby saving time and resources. nih.govnih.gov

| QSAR Study (Scaffold) | Model | Key Statistical Parameter (q²) | Key Finding | Source |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-ones | CoMFA | 0.514 | Steric and electrostatic fields are major determinants of antihistaminic activity. nih.gov | nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | CoMSIA | 0.541 | Steric, electrostatic, hydrophobic, and H-bond acceptor fields influence activity. nih.gov | nih.gov |

| Pyrrolo[3,2-d]pyrimidines | CoMFA | 0.542 | Model guided the design of potent KDR inhibitors. nih.gov | nih.gov |

| Pyrrolo[3,2-d]pyrimidines | CoMSIA | 0.552 | Provided a robust model for predicting the activity of new inhibitors. nih.gov | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov It is widely used to understand the binding mode of pyrimidinone derivatives and to elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. figshare.comwum.edu.pk

Docking studies on various pyrimidinone-based inhibitors have been performed against a range of biological targets, including:

Kinases: Pyrimidine derivatives often act as ATP-mimics, binding in the hinge region of kinases. researchgate.net

Cyclooxygenase (COX) enzymes: Thienopyrimidinone derivatives have been docked into the active site of COX-2 to explain their anti-inflammatory activity. nih.gov

Proteases: The main protease (Mpro) of SARS-CoV-2 has been a target for pyrimidine-based compounds, with docking revealing key interactions that inhibit viral replication. nih.gov

DNA Gyrase: The antibacterial activity of some thienopyrimidinones has been linked to the inhibition of topoisomerase II DNA gyrase. nih.gov

These simulations typically show that the pyrimidinone core forms crucial hydrogen bonds with backbone residues of the target protein, while the various substituents at the C-2 and N-3 positions explore different sub-pockets, determining the compound's potency and selectivity. nih.govnih.gov

| Scaffold Type | Biological Target | Key Interacting Residues (Example) | Type of Interaction | Source |

|---|---|---|---|---|

| Benzothieno[3,2-d]pyrimidin-4-one | COX-2 | Arg-120, Tyr-355 | Hydrogen Bonds | nih.gov |

| Pyrido[2,3-d]pyrimidine | SARS-CoV-2 Mpro | Not specified | Hydrogen Bonds, Hydrophobic | nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one | Topoisomerase II DNA Gyrase | Not specified | Predicted inhibition | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | c-Met/STAT3 | Not specified | Inhibition of kinase activity | nih.gov |

Ligand Efficiency and Drug-Likeness Assessment in Compound Optimization

In the process of optimizing a lead compound, it is crucial to balance potency with physicochemical properties to ensure a good pharmacokinetic profile. nih.gov Ligand efficiency (LE) and drug-likeness are key metrics used for this purpose. nih.gov

Drug-Likeness: This is often assessed using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors to predict oral bioavailability. figshare.com SwissADME and Molinspiration are common software tools used to calculate these properties for new pyrimidinone derivatives. figshare.com

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). It helps in selecting smaller, more efficient fragments for lead development. nih.govnih.gov

Lipophilic Ligand Efficiency (LLE): This metric normalizes potency against lipophilicity (pIC50 - logP). It is used to guide optimization away from the trend of increasing potency by simply increasing lipophilicity, which can lead to poor ADMET properties. nih.gov

Assessing these parameters for new 3H-4-Pyrimidinone, 3-methyl-2-methylthio- derivatives is essential to ensure that the optimized compounds are not only potent but also possess favorable properties to become viable drug candidates. figshare.comnih.gov

| Metric | Definition | Importance in Drug Discovery | Source |

|---|---|---|---|

| Drug-Likeness (e.g., Rule of Five) | A set of physicochemical property ranges common among oral drugs (MW < 500, logP < 5, etc.). | Helps to avoid poor absorption or permeability issues during development. figshare.com | figshare.com |

| Ligand Efficiency (LE) | Binding energy per heavy atom (LE = -ΔG / N_heavy). | Identifies compounds that achieve high affinity with a low number of atoms, indicating an efficient binding mode. nih.govnih.gov | nih.gov, nih.gov |

| Lipophilic Ligand Efficiency (LLE) | Potency minus lipophilicity (LLE = pIC50 - logP). | Guides optimization towards compounds that are potent without being excessively greasy, which can improve safety and pharmacokinetic profiles. nih.gov | nih.gov |

Bioisosteric Replacements and Scaffold Hopping in Derivative Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.govcambridgemedchemconsulting.com

Bioisosteric Replacement: This involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov For pyrimidinone derivatives, common replacements include:

Replacing a phenyl ring with a pyridine or thiophene (B33073) ring to alter electronic properties and metabolic stability. nih.gov

Substituting a carboxyl group with a tetrazole.

Exchanging a methyl group for a chlorine atom or a trifluoromethyl group to modulate lipophilicity and block metabolic sites. cambridgemedchemconsulting.com

In thienopyrimidinones, a furan (B31954) ring was used as a bioisostere for the thiophene ring, which led to a compound with improved water solubility and intestinal permeability. nih.gov

Scaffold Hopping: This more drastic strategy involves replacing the central core of a molecule with a structurally different scaffold while retaining the original pharmacophoric features. nih.govunica.it This is used to escape patent-protected chemical space, discover novel backbones with improved properties, or overcome issues with the original scaffold (e.g., toxicity). unica.it For example, a thienopyrimidinone scaffold could be "hopped" to a quinazolinone or a pyrazolopyrimidine to identify new classes of inhibitors. researchgate.netunica.it This approach has been successfully used to develop new antitumor agents based on the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov

| Original Group/Scaffold | Bioisosteric Replacement / Hopped Scaffold | Rationale for Replacement | Source |

|---|---|---|---|

| Thiophene Ring | Furan Ring | To improve aqueous solubility and permeability. nih.gov | nih.gov |

| Phenyl Ring | Pyridine Ring | To modulate electronic properties and reduce metabolic activation. nih.gov | nih.gov |

| Hydrogen | Fluorine | To block metabolic oxidation and modulate pKa. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Thienopyrimidinone | Quinazolinone | Scaffold hopping to find novel allosteric inhibitors and avoid a potential toxicophore. unica.it | unica.it |

| General Scaffold | Pyrazolo[3,4-d]pyrimidine | Scaffold hopping to develop new kinase inhibitors for cancer. researchgate.netnih.gov | nih.gov, researchgate.net |

Pharmacological Spectrum and Biological Mechanisms of Action of 3h 4 Pyrimidinone, 3 Methyl 2 Methylthio Analogs

Anticancer and Antitumor Activities

The fight against cancer has been bolstered by the discovery of novel chemical entities that can selectively target cancer cells. Pyrimidine (B1678525) derivatives have emerged as a promising class of compounds, with numerous analogs exhibiting significant cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., MCF-7)

A substantial body of research has demonstrated the antiproliferative effects of pyrimidinone analogs across a spectrum of human cancer cell lines. The MCF-7 breast adenocarcinoma cell line is frequently used as a benchmark for evaluating potential anticancer agents.

Thieno[2,3-d]pyrimidine (B153573) derivatives, which are bioisosteres of the core pyrimidinone structure, have shown notable cytotoxicity. For instance, certain 2-alkyl-substituted 4-amino-thieno[2,3-d]pyrimidines have been tested against both MCF-7 and the triple-negative breast cancer cell line, MDA-MB-231. One such thienopyrimidine demonstrated a half-maximal inhibitory concentration (IC₅₀) of 13.42 µg/mL against MCF-7 cells. mdpi.com Another study on 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones reported that a thiosemicarbazide (B42300) derivative exhibited high cytotoxicity against MDA-MB-231 cells with an IC₅₀ of 2.31 x 10⁻⁴ µM, while another analog was particularly active against the HT-29 colon cancer cell line with an IC₅₀ of 0.001 µM. nih.gov

Curcumin-pyrimidine hybrids have also been synthesized and evaluated. These compounds showed potent antiproliferative activity against MCF-7 cells, with one 4-fluorophenyl derivative (3g) displaying an exceptionally low IC₅₀ value of 0.61 ± 0.05 µM. ias.ac.in Similarly, chalcone-dihydropyrimidinone hybrids have demonstrated selective cytotoxicity, with most of the tested compounds showing IC₅₀ values below 10 µM against the MCF-7 cell line. mdpi.com Furthermore, a synthesized nitro derivative of pyrimidine was found to have significant, dose-dependent cytotoxic effects on MCF-7 cells, with a determined IC₅₀ value of 45 µg/ml after 24 hours of treatment. onlinejbs.com

The antitumor potential of these analogs is not limited to breast and colon cancer. Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives have been evaluated against a panel of 60 different human tumor cell lines, including those representing leukemia, melanoma, lung, brain, and ovarian cancers, with some compounds showing activity at low concentrations. thescipub.com

Interactive Data Table: Cytotoxicity of Pyrimidinone Analogs

| Compound Class | Cell Line | IC₅₀ Value | Source |

| Thieno[2,3-d]pyrimidine | MCF-7 | 13.42 µg/mL | mdpi.com |

| Thieno[2,3-d]pyrimidine | MDA-MB-231 | 52.56 µg/mL | mdpi.com |

| 3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-231 | 2.31 x 10⁻⁴ µM | nih.gov |

| 3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one | HT-29 | 0.001 µM | nih.gov |

| Curcumin-pyrimidine analog (3g) | MCF-7 | 0.61 ± 0.05 µM | ias.ac.in |

| Curcumin-pyrimidine analog (3b) | MCF-7 | 4.95 ± 0.94 µM | ias.ac.in |

| Nitro derivative of pyrimidine | MCF-7 | 45 µg/mL | onlinejbs.com |

Molecular Targets and Pathways Implicated in Antineoplastic Effects

Understanding the molecular basis of a compound's anticancer activity is crucial for its development as a therapeutic agent. Research into pyrimidinone analogs has identified several key molecular targets and pathways.

One significant target is the vacuolar protein sorting 34 (Vps34), a lipid kinase involved in autophagy, a cellular process that can promote cancer cell survival. A series of tetrahydropyrimidopyrimidinone derivatives were discovered to be potent and highly selective inhibitors of Vps34, suggesting a mechanism for their anticancer effects. nih.gov

Another targeted pathway involves the protein kinase B-Raf, which is a component of the RAS/MAPK signaling pathway often mutated in cancers. Molecular docking studies have shown that certain thieno[2,3-d]pyrimidine derivatives can bind to the (V599E)B-Raf mutant, promoting an inactive conformation of the enzyme and thereby inhibiting its activity. nih.gov

Furthermore, pyrimidinone analogs can interfere with hormone receptor signaling, which is critical in certain types of cancer like estrogen receptor-positive breast cancer. Molecular docking studies have predicted that curcumin-pyrimidine hybrids can interact with the human epidermal growth factor receptor 2 (HER2), the estrogen receptor (ER), and the progesterone (B1679170) receptor (PR). ias.ac.in Chalcone-dihydropyrimidinone hybrids are hypothesized to act as ER-α antagonists, which would disrupt the proliferation of ER-positive cancer cells like MCF-7. mdpi.com

Other identified mechanisms include the induction of apoptosis (programmed cell death). For example, certain piperidin-4-one derivatives, a related heterocyclic system, have been shown to increase the mRNA expression of the apoptosis-promoting genes p53 and Bax. nih.gov

Antimicrobial Activities

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Pyrimidinone derivatives have demonstrated significant activity against a range of bacteria and fungi.

Antibacterial Spectrum and Mechanism of Action

Analogs of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- have shown considerable promise as antibacterial agents, particularly against Gram-positive bacteria. A study focusing on a novel thiophenyl-pyrimidine derivative revealed potent antibacterial activity against strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org The primary mechanism of action was identified as the inhibition of the bacterial cell division protein FtsZ. rsc.org The compound was found to disrupt FtsZ polymerization and its GTPase activity, leading to a bactericidal effect. rsc.org This represents a key mechanism, as FtsZ is a crucial protein in bacterial cytokinesis. rsc.orgnih.gov

Similarly, 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones have been designed and investigated for their antibacterial properties. nih.gov Other related heterocyclic structures, such as nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, have also been synthesized and shown to possess antimicrobial activity. nih.gov The inhibition of protein synthesis is another antibacterial mechanism exhibited by some pyrimidine-containing compounds. nih.gov

Antifungal Properties

Pyrimidine derivatives are also recognized for their significant antifungal properties, with some being developed as agricultural fungicides. nih.gov A series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against various plant pathogenic fungi. nih.gov These compounds showed in vitro activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov

Notably, one compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), exhibited excellent activity against Phomopsis sp., with a half-maximal effective concentration (EC₅₀) of 10.5 µg/mL. This was more potent than the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 µg/mL) in the same study. nih.govresearchgate.net Other research has confirmed the broad-spectrum antifungal potential of pyrimidine derivatives against a panel of fourteen different phytopathogenic fungi. nih.gov Fused pyrimidine systems, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, have also shown significant activity against various species of Botrytis cinerea. frontiersin.org

Interactive Data Table: Antifungal Activity of Pyrimidine Analogs

| Compound | Fungal Species | EC₅₀ Value | Source |

| Compound 5o | Phomopsis sp. | 10.5 µg/mL | nih.govresearchgate.net |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 µg/mL | nih.govresearchgate.net |

Antiviral Efficacy (e.g., against Sendai virus, HIV-1)

The antiviral potential of pyrimidine derivatives has been explored, with significant findings in the context of Human Immunodeficiency Virus type 1 (HIV-1). Several studies have identified pyrimidinone analogs as effective inhibitors of HIV-1 replication.

One series of S-DABO (S-dihydroalkoxybenzyloxopyrimidine) derivatives, which feature a pyrimidinone core, were evaluated as HIV-1 inhibitors. The most active compound in this series demonstrated an EC₅₀ of 3.22 µM, a potency comparable to the established antiretroviral drug 3TC (lamivudine). nih.gov These compounds are suggested to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Other pyrimidine-based structures have also shown anti-HIV activity. Derivatives of 4H- nih.govnih.govnih.gov-triazolo[1,5-a]pyrimidin-5-one were synthesized and evaluated for antiviral efficacy. nih.govelsevierpure.com Three compounds from this series achieved complete inhibition of HIV-1 proliferation at concentrations ranging from 25 to 50 µg/mL. nih.gov Additionally, some of these compounds showed activity against Herpes Simplex Virus-1 (HSV-1). nih.gov The HIV-1 capsid (CA) protein, an essential structural component of the virus, has also been identified as a target for small molecules, presenting another avenue for the antiviral action of pyrimidine-related compounds. nih.gov

Anti-inflammatory and Analgesic Properties

Analogs of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- have demonstrated notable anti-inflammatory and analgesic effects in various preclinical models. These activities are attributed to their ability to modulate inflammatory responses and inhibit peripheral pain mechanisms.

Modulation of Inflammatory Responses

The anti-inflammatory potential of pyrimidinone derivatives is a significant area of investigation. Studies on thieno[2,3-d]pyrimidin-4(3H)-one analogs, which share a core structural similarity, have shown promising results. For instance, certain 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones exhibited anti-inflammatory activity comparable to the standard drug diclofenac (B195802). nih.gov This suggests that the pyrimidinone scaffold is a viable backbone for the development of new anti-inflammatory agents.

The mechanism of action for many of these analogs is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. researchgate.net Some derivatives of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones have been found to bind to the active site of COX-2, and some have shown anti-inflammatory activity greater than diclofenac sodium in experimental models. derpharmachemica.com The development of selective COX-2 inhibitors is a key goal in this field to minimize the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

A series of 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines were synthesized and evaluated for their anti-inflammatory properties. Several of these compounds, particularly those with 4-Me, 4-Cl, and 3-NO2 substitutions on the 6-position aryl group, displayed potent anti-inflammatory activity when compared to diclofenac sodium. researchgate.net

Mechanisms of Analgesic Action (e.g., Peripheral Pain Mechanism Inhibition)

The analgesic effects of these pyrimidinone analogs are often linked to their anti-inflammatory properties, particularly through the inhibition of peripheral pain mechanisms. brieflands.comnih.gov The acetic acid-induced writhing test, a model for peripherally acting analgesics, has been widely used to evaluate these compounds. brieflands.comnih.gov This pain model is understood to involve a localized inflammatory response and the release of mediators that stimulate pain receptors. nih.gov

A study on a series of 2-methylthio-1,4-dihydropyrimidine derivatives demonstrated significant analgesic activity in the acetic acid-induced writhing test. brieflands.comnih.gov The researchers concluded that the observed analgesic effect is primarily due to the inhibition of peripheral pain mechanisms. brieflands.comnih.gov Specifically, compounds with a p-dimethylaminophenyl group, a p-chlorophenyl group, or an unsubstituted phenyl group at the fourth position of the 1,4-dihydropyrimidine (B1237445) ring showed good to excellent analgesic activity. brieflands.com

Furthermore, research on 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones also identified several compounds with potent analgesic activity. nih.gov This underscores the potential of the 2-methylthio-pyrimidinone scaffold in developing new pain-relieving medications.

Table 1: Analgesic Activity of Selected 2-Methylthio-1,4-dihydropyrimidine Derivatives

| Compound | Substituent at C4 | % Analgesic Activity (Acetic Acid Writhing Test) |

| IIh | p-dimethylaminophenyl | 70.32% |

| IIk | Unsubstituted | 58.45% |

| IIe | p-chlorophenyl | 57.08% |

| IIl | Unsubstituted | 50.68% |

| Data sourced from Sawant R, Sarode V. (2011). brieflands.com |

Enzyme Inhibition Studies

The therapeutic potential of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- analogs extends to their ability to inhibit various enzymes that are critical in disease processes.

Phosphodiesterase (PDE) Inhibition (e.g., PDE7)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. researchgate.net Inhibition of specific PDEs is a therapeutic strategy for a range of conditions, including inflammatory diseases and neurological disorders. nih.govnih.gov

While direct studies on 3H-4-Pyrimidinone, 3-methyl-2-methylthio- as a PDE inhibitor are not extensively documented in the provided results, the broader class of pyrimidinone derivatives has been investigated for this activity. For instance, pyridazinone derivatives, which are structurally related, have been developed as potential PDE4 inhibitors for their anti-inflammatory effects. nih.gov PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in cAMP, which in turn suppresses inflammatory responses. nih.gov The development of pyrazolopyridine-pyridazinone PDE inhibitors from the non-selective PDE inhibitor ibudilast (B1674240) highlights the potential of these heterocyclic systems to be tailored for selective PDE inhibition. nih.gov

Kinase Inhibition (e.g., Threonine Tyrosine Kinase, Adenosine Kinase)

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a well-established core for the development of kinase inhibitors. rsc.org This structural similarity allows these compounds to bind to the ATP-binding site of kinases, thereby inhibiting their activity. rsc.orgmdpi.com

Derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit a variety of kinases, including epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Certain phenylpyrazolo[3,4-d]pyrimidine-based analogs have demonstrated potent, multitargeted inhibition of EGFR and other kinases, leading to significant anticancer activity. mdpi.com For example, a cyano derivative of pyrazolo[3,4-d]pyrimidine exhibited highly potent EGFR inhibition with an IC50 of 0.135 μM. nih.gov Another related analog showed an even more significant EGFR inhibitory activity with an IC50 of 0.034 μM. nih.gov

The 3H-pyrazolo[4,3-f]quinoline moiety, another related heterocyclic system, has also been identified as a privileged core for kinase inhibitors, showing potent activity against acute myeloid leukemia (AML) cell lines. nih.gov

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | IC50 (μM) |

| Cyano derivative (15) | 0.135 |

| Analog (16) | 0.034 |

| Compound (4) | 0.054 |

| Data sourced from Fallah et al. (2021). nih.gov |

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. mdpi.com This process is essential for the synthesis of nucleotides and amino acids, making DHFR a key target for antimicrobial and anticancer therapies. mdpi.comresearchgate.net

The pyrimidine ring is a core component of many DHFR inhibitors, such as the antibacterial drug trimethoprim. mdpi.com Research has explored thieno[2,3-d]pyrimidine derivatives as potential DHFR inhibitors. One study synthesized a series of 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidines and found that they exhibited dual inhibitory activity against both human thymidylate synthase (TS) and DHFR. nih.gov

A specific classical analog, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was identified as a highly potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM). nih.gov Additionally, nonclassical analogs in the same series also demonstrated moderate to potent inhibition of human DHFR, with the 4-nitrophenyl analog being the most potent in this subgroup. nih.gov These findings indicate that the thieno[2,3-d]pyrimidine scaffold is a promising framework for designing novel antifolate agents. nih.gov

Table 3: Inhibitory Activity of a Thieno[2,3-d]pyrimidine Analog against Human TS and DHFR

| Compound | Target Enzyme | IC50 (nM) |

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human TS | 40 |

| Human DHFR | 20 | |

| Data sourced from Gangjee et al. (2011). nih.gov |

Glucosidase Inhibition

Analogs of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. brieflands.comjocpr.com

A study on 2,4,6-triaryl pyrimidine derivatives found that several compounds exhibited significant inhibitory activity against Saccharomyces cerevisiae α-glucosidase, with most being more potent than the standard drug, acarbose (B1664774). jocpr.com Notably, compounds featuring a dimethylamino substitution showed the highest inhibition. jocpr.com The kinetic analysis of the most active compound, 4d, revealed it to be a competitive inhibitor of the enzyme. jocpr.com Similarly, another investigation into new pyrimidine derivatives synthesized from amino acids showed that compounds 5c and 5d, derived from aromatic amino acids, possessed significant inhibitory action against both yeast and rat intestinal α-glucosidases. brieflands.com The most active pyrimidine in this series, compound 5d, had an IC₅₀ value of 8.3 µM against yeast α-glucosidase. brieflands.com

Further research into 2-substituted-4,6-diarylpyrimidines confirmed this potential, with the majority of the synthesized compounds showing significant α-glucosidase inhibitory activity, with IC₅₀ values ranging from 19.6 to 38.9 μM, which is substantially more potent than acarbose (IC₅₀ = 817.38 μM). mdpi.com Extensive research on 3-amino-2,4-diarylbenzo nih.govmdpi.comimidazo[1,2-a]pyrimidines also yielded promising results, with all tested compounds showing good to excellent inhibitory activities. nih.gov Compound 3k, which has a 4-Cl substituent on both phenyl rings, was found to be exceptionally potent, with an IC₅₀ value of 16.4 ± 0.36 μM, making it 45.7 times more potent than the acarbose standard. nih.gov

The collective findings suggest that the pyrimidine core is a viable scaffold for developing novel α-glucosidase inhibitors. brieflands.comnih.gov The strategic placement of various substituents on the pyrimidine ring plays a crucial role in modulating the inhibitory activity. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Pyrimidine Analogs

| Compound Series | Most Potent Analogs | Test System | IC₅₀ Value (µM) | Reference Compound (Acarbose) IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 2,4,6-Triaryl Pyrimidines | 4d | Saccharomyces cerevisiae | 168.9 ± 6.7 | 750.0 ± 5.0 | jocpr.com |

| Amino Acid-based Pyrimidines | 5d | Yeast α-glucosidase | 8.3 | Not specified | brieflands.com |

| Amino Acid-based Pyrimidines | 5d | Rat Intestinal α-glucosidase | 21.8 | Not specified | brieflands.com |

| 2-Substituted-4,6-diarylpyrimidines | 6j | S. cerevisiae α-glucosidase | 19.6 ± 0.21 | 817.38 ± 6.27 | mdpi.com |

| Benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines | 3k | S. cerevisiae α-glucosidase | 16.4 ± 0.36 | 750.0 ± 1.5 | nih.gov |

| Benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines | 3k | Rat Intestinal α-glucosidase | 45.0 ± 8.2 | 145.74 | nih.gov |

HIV Reverse Transcriptase (RT) Inhibition

The pyrimidine nucleus is a versatile core in the development of agents that inhibit HIV reverse transcriptase (RT), a viral enzyme essential for the replication of HIV. nih.govwikipedia.org Analogs of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A significant series of 5-alkyl-2-alkylthio-3,4-dihydropyrimidin-4(3H)-ones, which are S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) analogues, were synthesized and evaluated. nih.gov Key modifications included replacing the 6-arylmethyl group with a 6-arylcarbonyl or 6-(alpha-cyanoarylmethyl) group. nih.gov While most compounds showed micromolar potency, two derivatives, 3e and 3g, were unusually potent, with IC₅₀ values of 0.09 µM and 0.23 µM, respectively, against HIV-1 in MT-4 cells. nih.gov

Other pyrimidine derivatives have also shown remarkable activity. A series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus demonstrated HIV reverse transcriptase inhibitor activity in the nanomolar range. nih.gov In another study, an isopropyl-pyrimidinone analog (compound 21) presented an RT polymerase inhibitory activity with an IC₅₀ value of 0.085 μM. nih.gov

Research has also focused on the RT-associated ribonuclease H (RNase H) function, which is another critical component of viral replication not targeted by current drugs. mdpi.commdpi.comnih.gov A new subtype of 6-arylthio-3-hydroxypyrimidine-2,4-diones (HPDs) was found to inhibit RT RNase H in the single-digit nanomolar range without affecting the polymerase function at concentrations up to 10 micromolar. nih.gov Similarly, the development of pyrido-pyrimidinone compounds has led to inhibitors of both RT RNase H and HIV replication with low nanomolar potency. mdpi.com

Table 2: HIV Reverse Transcriptase (RT) Inhibitory Activity of Pyrimidine Analogs

| Compound Series | Most Potent Analogs | Target | IC₅₀ Value | Source |

|---|---|---|---|---|

| S-DABO Analogs | 3e | HIV-1 (in MT-4 cells) | 0.09 µM | nih.gov |

| S-DABO Analogs | 3g | HIV-1 (in MT-4 cells) | 0.23 µM | nih.gov |

| Isopropyl-pyrimidinone | 21 | RT Polymerase | 0.085 µM | nih.gov |

| Pyrimidine-2,4-diones | 6a-c | HIV RT | Nanomolar range | nih.gov |

| 6-Arylthio-HPDs | Not specified | RT RNase H | Single-digit nM range | nih.gov |

Other Reported Biological Activities

Antioxidant Properties

Pyrimidine derivatives have demonstrated significant potential as antioxidant agents, capable of scavenging free radicals and inhibiting oxidative processes. ijpsonline.comnih.gov Various studies have evaluated these compounds using different assays, such as DPPH radical scavenging, nitric oxide scavenging, and inhibition of lipid peroxidation. ijpsonline.comnih.govijpsonline.com

A series of aryl-substituted pyrimidinone derivatives (4a-j) were synthesized and screened for their antioxidant activity. derpharmachemica.com Compounds 4d and 4j, in particular, showed noteworthy DPPH radical scavenging activity when compared to the standard, ascorbic acid. derpharmachemica.com In another study, tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues 3a and 3b exhibited excellent DPPH scavenging activity, with IC₅₀ values of 46.31 and 48.81 respectively, attributed to the presence of electron-releasing groups. ijpsonline.comijpsonline.com

Furthermore, 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine derivatives were tested, with several compounds (2b, 2c, 2d, and 2e) showing good antioxidant properties in DPPH, nitric oxide, and hydrogen peroxide scavenging methods. ijpsonline.com Pyrido[2,3-d]pyrimidine derivatives have also been investigated, showing a strong ability to inhibit lipid peroxidation, with compounds 2a and 2f being potent inhibitors of lipoxygenase. nih.gov The synthesis of 6-amino-2-(methylthio)-pyrimidin-4-ol and its subsequent derivatives also yielded compounds with moderate to high antioxidant activity. mdpi.com

Table 3: Antioxidant Activity of Pyrimidine Analogs

| Compound Series | Most Potent Analogs | Assay Method | IC₅₀ Value (µg/mL) | Source |

|---|---|---|---|---|

| Tetrahydroimidazo[1,2-α]pyrimidines | 3a | DPPH Scavenging | 46.31 | ijpsonline.comijpsonline.com |

| Tetrahydroimidazo[1,2-α]pyrimidines | 3b | DPPH Scavenging | 48.81 | ijpsonline.comijpsonline.com |

| Chromenopyrimidinethiones | 2a | DPPH Scavenging | 21.28 | ijpsonline.com |

| Chromenopyrimidinethiones | 2a | ABTS Scavenging | 28.31 | ijpsonline.com |

| Pyrido[2,3-d]pyrimidines | 2a | Lipoxygenase Inhibition | 42 µM | nih.gov |

| Pyrido[2,3-d]pyrimidines | 2f | Lipoxygenase Inhibition | 47.5 µM | nih.gov |

Hypotensive and Calcium Channel Blocker Effects

Dihydropyrimidinone derivatives have been recognized for their cardiovascular effects, particularly as hypotensive agents and calcium channel blockers (CCBs). derpharmachemica.comderpharmachemica.com Their structural similarity to dihydropyridines, a well-established class of cardiovascular drugs, has made them a subject of interest. derpharmachemica.com

Research into Biginelli-derived pyrimidines led to the identification of several compounds (2, 3a, 3b, 4, 11, and 13) with significant ex vivo calcium channel blocking activities when compared to the reference drug nifedipine (B1678770). mdpi.com The hydrazine (B178648) derivative 2 and the p-nitrophenylhydrazone 3b were equipotent, showing 100% inhibition of KCl-induced contractions at a concentration of 6 × 10⁻⁵ M. mdpi.com Further in vivo testing in dogs confirmed that compounds 2 and 11 possess good hypotensive activities. mdpi.com

Another study focused on novel pyrimidine derivatives incorporating various heterocyclic ring systems. mdpi.com The in vitro evaluation for calcium channel blocking activity revealed that compounds 8c and 9c were particularly promising, with IC₅₀ values of 19.83 and 19.57 μg/mL, respectively, comparable to nifedipine. mdpi.com Structure-activity relationship studies on a series of dihydropyrimidine (B8664642) CCBs identified compound 12a as being equipotent to nifedipine and amlodipine (B1666008) in vitro, and demonstrating more potent and longer-acting antihypertensive effects than nifedipine in spontaneously hypertensive rats. nih.gov Thiazolo[3,2-a]pyrimidine derivatives have also been prepared and evaluated as calcium antagonists. nih.gov

Table 4: Calcium Channel Blocker Activity of Pyrimidine Analogs

| Compound Series | Most Potent Analogs | IC₅₀ Value | pIC₅₀ Value | Source |

|---|---|---|---|---|

| Biginelli-derived Pyrimidines | 2 | 1.12 × 10⁻⁵ M | 4.95 | mdpi.com |

| Biginelli-derived Pyrimidines | 11 | 2.51 × 10⁻⁵ M | 4.60 | mdpi.com |

| Biginelli-derived Pyrimidines | 13 | 3.98 × 10⁻⁵ M | 4.40 | mdpi.com |

| 2-Thioxo-tetrahydropyrimidines | 8c | 19.83 µg/mL | Not specified | mdpi.com |

| 2-Thioxo-tetrahydropyrimidines | 9c | 19.57 µg/mL | Not specified | mdpi.com |

Herbicidal Activity

The pyrimidine scaffold is a key focus in the innovation of pesticides, with many derivatives exhibiting potent herbicidal activity. researchgate.netresearchgate.net These compounds can act through various mechanisms, including the disruption of essential plant biosynthetic pathways. nih.gov

One class of compounds, the aryl pyrrolidinone anilides, has been shown to control weeds by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthesis pathway. nih.gov Research on 2-Aryl-4(3H)-pyrimidinones identified 5,6-Dimethyl-2-phenyl-3-propargyl-4(3H)-pyrimidinone (1) as having significant herbicidal activity. researchgate.net An analog, 5-ethyl-2-phenyl-3-propargyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (16), was promising enough for extensive field testing. researchgate.net